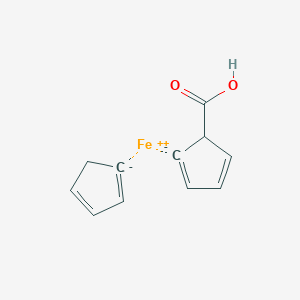

Ferrocene, carboxy-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of ferrocene derivatives, including carboxy-functionalized ferrocenes, often involves Friedel–Crafts acylation, a reaction where acyl chlorides generated in situ react with ferrocene in the presence of a Lewis acid catalyst. This method has been used to produce a variety of (2-alkylthiobenzoyl)ferrocenes, showcasing the versatility of acylation reactions in modifying the ferrocene core to introduce carboxylic acid functionalities and other substituents (Ratković et al., 2010).

Molecular Structure Analysis

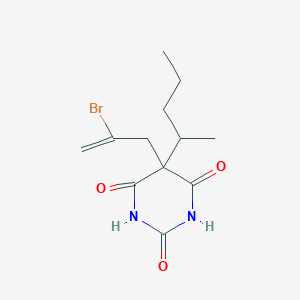

The molecular structures of ferrocene derivatives are characterized by X-ray crystallography, revealing intricate details about their geometric arrangements and intramolecular interactions. For instance, studies have shown that certain ferrocene compounds exhibit coplanar arrangements of the ferrocene and carboxy moieties, facilitated by intramolecular C–H…O interactions (Ratković et al., 2010). These structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

Ferrocene derivatives undergo a wide range of chemical reactions, including electrochemical reactions, that are influenced by their unique structural features. For example, cyclic voltammetry studies on ferrocene-containing dendrimers have demonstrated their ability to act as innovative recognition materials for specific aromatic hydrocarbons, highlighting the role of ferrocene's redox properties in sensing applications (Kasprzak et al., 2021).

Scientific Research Applications

Cancer Research

- Scientific Field : Medicinal Chemistry

- Application Summary : Ferrocene-based compounds, including “Ferrocene, carboxy-(9CI)”, are actively used in medicinal applications, particularly in cancer research . Some ferrocenyl derivatives have shown high activity against several diseases, including cancer .

- Results/Outcomes : While the specific results would depend on the individual study, many reports have demonstrated that some ferrocenyl derivatives are highly active against several diseases, including cancer .

Electrocatalysts

- Scientific Field : Electrochemistry

- Application Summary : Ferrocene-based compounds, including “Ferrocene, carboxy-(9CI)”, are used to develop electrocatalysts for a wide variety of applications . These compounds have excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature .

- Methods of Application : Ferrocene-based electrocatalysts are used to control the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities . They can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .

- Results/Outcomes : The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .

Esterification of Complex Mixtures

- Scientific Field : Analytical Chemistry

- Application Summary : “Ferrocene, carboxy-(9CI)” is used to esterify complex mixtures of phenols and alcohols for analysis by Gas Chromatography-Mass Spectrometry (GCMS) .

- Methods of Application : The specific compound would be used to react with the phenols and alcohols in the mixture, converting them into their corresponding esters. These esters could then be separated and identified using GCMS .

- Results/Outcomes : The use of “Ferrocene, carboxy-(9CI)” in this way allows for the efficient and effective analysis of complex mixtures, providing valuable information about the composition of the sample .

Photocatalytic Benzene Hydroxylation

- Scientific Field : Photocatalysis

- Application Summary : “Ferrocene, carboxy-(9CI)” is used in the construction of a new conjugated microporous polymer (CMP), named Fc-POP . This polymer, in combination with multi-walled carbon nanotubes (MWCNTs), can achieve high conversion and selectivity of benzene hydroxylation to phenol under light irradiation using hydrogen peroxide (H2O2) as an oxidant .

- Methods of Application : The specific compound is used to construct a new conjugated microporous polymer (CMP), named Fc-POP. A corresponding carbon nanotube composite (CNTs@Fc-POP) with tubular structure was obtained through the π–π interaction between multi-walled carbon nanotubes (MWCNTs) and reactive molecules .

- Results/Outcomes : Due to the synergistic effect between the carbon nanotubes and the ferrocene group, the incorporation of MWCNTs can improve the yield of phenol significantly .

Catalysts in Organometallic Chemistry

- Scientific Field : Organometallic Chemistry

- Application Summary : The redox chemistry of “Ferrocene, carboxy-(9CI)”, along with its stability and ease of functionalization, has led to the design of hundreds of ferrocene-based catalysts .

- Methods of Application : The specific compound is used in the synthesis of various electroactive organic, organometallic, and inorganic compounds .

- Results/Outcomes : The use of ferrocene-based catalysts has expanded the application in materials science, nanomedicine, biological sensing, and batteries .

Gas Chromatography-Mass Spectrometry (GCMS)

- Scientific Field : Analytical Chemistry

- Application Summary : “Ferrocene, carboxy-(9CI)” is used to esterify complex mixtures of phenols and alcohols for analysis by GCMS .

- Methods of Application : The specific compound would be used to react with the phenols and alcohols in the mixture, converting them into their corresponding esters. These esters could then be separated and identified using GCMS .

- Results/Outcomes : The use of “Ferrocene, carboxy-(9CI)” in this way allows for the efficient and effective analysis of complex mixtures, providing valuable information about the composition of the sample .

Redox Switch

- Scientific Field : Organometallic Chemistry

- Application Summary : The redox chemistry of “Ferrocene, carboxy-(9CI)”, along with its stability and ease of functionalization, has led to the design of hundreds of ferrocene-based catalysts .

- Methods of Application : The specific compound is used in the synthesis of various electroactive organic, organometallic, and inorganic compounds .

- Results/Outcomes : The use of ferrocene-based catalysts has expanded the application in materials science, nanomedicine, biological sensing, and batteries .

Synthesis of Functionalized Carbon Materials

- Scientific Field : Material Science

- Application Summary : “Ferrocene, carboxy-(9CI)” is used as a catalytically active site and building block to construct a new conjugated microporous polymer (CMP), named Fc-POP . A corresponding carbon nanotube composite (CNTs@Fc-POP) with tubular structure was obtained through the π–π interaction between multi-walled carbon nanotubes (MWCNTs) and reactive molecules .

- Methods of Application : This innovative modification method of carbon nanotubes provides a way to construct functionalized carbon materials .

- Results/Outcomes : Due to the synergistic effect between the carbon nanotubes and the ferrocene group, the incorporation of MWCNTs can improve the yield of phenol significantly .

Electrocatalysts in Energy-Related Systems

- Scientific Field : Electrochemistry

- Application Summary : Ferrocene-based compounds, including “Ferrocene, carboxy-(9CI)”, are used to develop electrocatalysts for a wide variety of applications . These compounds have excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature .

- Methods of Application : Ferrocene-based electrocatalysts are used to control the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities .

- Results/Outcomes : The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .

Safety And Hazards

Future Directions

Ferrocene-based electrocatalysts are widely employed in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications. This highlights the importance of ferrocene-based electrocatalysts, with emphasis on their properties, synthesis strategies for obtaining different ferrocene-based compounds, and their electrochemical applications .

properties

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-3,5H,(H,7,8);1-3H,4H2;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVLTNLCEUMARW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1=CC([C-]=C1)C(=O)O.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FeO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) | |

CAS RN |

1271-42-7 |

Source

|

| Record name | Ferrocenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)